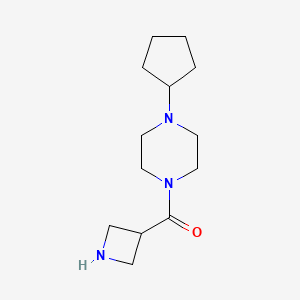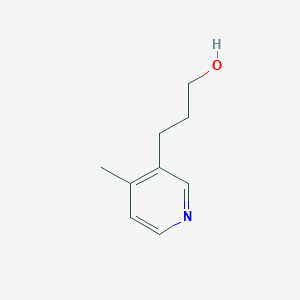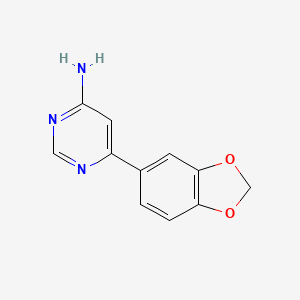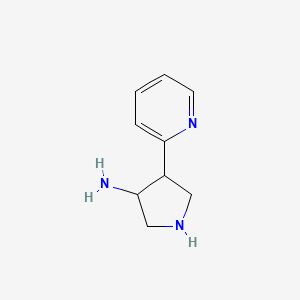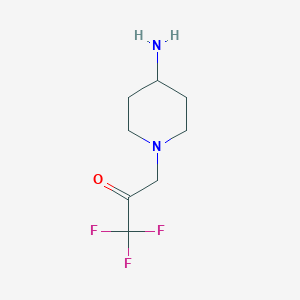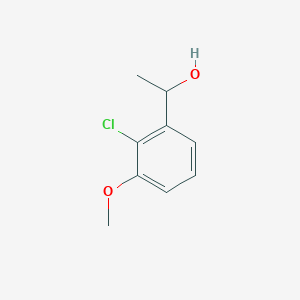
(3-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone
Übersicht
Beschreibung
3-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone, also known as 3-FPM, is a synthetic stimulant of the phenethylamine and piperidine classes. It produces similar effects to amphetamines, such as increased energy, focus, and alertness. 3-FPM is a relatively new research chemical, so its pharmacology and long-term effects are still under investigation.
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
Piperidine derivatives, including compounds like “(3-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone”, are often explored for their potential in drug discovery. The presence of functional groups such as halogen, carboxyl, nitro, or methyl on the piperidine ring can influence the cytotoxicity and overall activity of these compounds, making them candidates for developing new therapeutic agents .
Antiviral Agents
Some piperidine derivatives have been designed and synthesized as broad-spectrum antiviral agents. They have shown activity against viruses such as influenza (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). The structure–activity relationship studies of these compounds help in understanding their mechanism of action and optimizing their antiviral properties .
Synthesis and Chemical Reactions
The synthesis process of piperidine derivatives can involve various chemical reactions, including quenching with aqueous HCl and separation of organic layers. These methods are crucial for obtaining pure compounds for further research and application .
4. In Vitro and In Silico Studies Piperidine derivatives are subjected to in vitro (experimental) and in silico (computational) studies to evaluate their potential as pharmaceutical agents. These studies help predict the biological activity and pharmacokinetic properties of the compounds before they are tested in vivo .
Structure–Activity Relationship (SAR) Studies
SAR studies are essential for understanding how different chemical modifications affect the biological activity of piperidine derivatives. This research can lead to the optimization of compounds for specific therapeutic targets .
Agricultural Chemistry
Piperidine derivatives could potentially be used in agricultural chemistry to develop new pesticides or herbicides due to their bioactive properties.
Piperidine nucleus in the field of drug discovery Design and Straightforward Synthesis of Novel N-substituted 6-Fluoro-3 … Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl … Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl …
Eigenschaften
IUPAC Name |
[3-(fluoromethyl)piperidin-1-yl]-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O/c13-8-10-2-1-7-15(9-10)12(16)11-3-5-14-6-4-11/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAKJTPODBYIBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCNCC2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489155.png)

